[1,2,3]Triazolo[1,5-a]quinazolin-5-amine, 3-(4-methoxyphenyl)-N-(1-phenylethyl)-
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Overview
Description
[1,2,3]Triazolo[1,5-a]quinazolin-5-amine, 3-(4-methoxyphenyl)-N-(1-phenylethyl)- is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazole ring fused to a quinazoline moiety, with additional functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,3]Triazolo[1,5-a]quinazolin-5-amine, 3-(4-methoxyphenyl)-N-(1-phenylethyl)- typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the triazole ring through cyclization reactions. The final steps involve the functionalization of the compound with the methoxyphenyl and phenylethyl groups.
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Step 1: Synthesis of Quinazoline Core
- Starting materials: Anthranilic acid and formamide.
- Reaction conditions: Heating under reflux with a suitable catalyst.
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Step 2: Formation of Triazole Ring
- Starting materials: 2-aminobenzonitrile and sodium azide.
- Reaction conditions: Cyclization under acidic or basic conditions.
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Step 3: Functionalization
- Introduction of the methoxyphenyl group via electrophilic aromatic substitution.
- Introduction of the phenylethyl group through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the triazole ring or the quinazoline core, potentially altering the compound’s biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; alkyl halides for nucleophilic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced triazole or quinazoline derivatives.
Substitution: Various substituted analogs with altered functional groups.
Scientific Research Applications
Chemistry
In chemistry, [1,2,3]Triazolo[1,5-a]quinazolin-5-amine, 3-(4-methoxyphenyl)-N-(1-phenylethyl)- is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in various assays for its potential as an enzyme inhibitor. It can interact with specific biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making them valuable in the development of new pharmaceuticals.
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for applications requiring specific reactivity and stability.
Mechanism of Action
The mechanism of action of [1,2,3]Triazolo[1,5-a]quinazolin-5-amine, 3-(4-methoxyphenyl)-N-(1-phenylethyl)- involves its interaction with molecular targets such as enzymes or receptors. The triazole and quinazoline moieties can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
[1,2,3]Triazolo[1,5-a]quinazolin-5-amine: A simpler analog without the methoxyphenyl and phenylethyl groups.
[1,2,4]Triazolo[1,5-a]quinazolin-5-amine: A structural isomer with different positioning of the triazole ring.
Quinazoline derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
The uniqueness of [1,2,3]Triazolo[1,5-a]quinazolin-5-amine, 3-(4-methoxyphenyl)-N-(1-phenylethyl)- lies in its specific functional groups, which confer distinct chemical and biological properties. The methoxyphenyl group enhances its reactivity, while the phenylethyl group may improve its binding affinity to biological targets.
This compound’s combination of structural features makes it a valuable subject for further research and development in various scientific fields.
Properties
Molecular Formula |
C24H21N5O |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-N-(1-phenylethyl)triazolo[1,5-a]quinazolin-5-amine |
InChI |
InChI=1S/C24H21N5O/c1-16(17-8-4-3-5-9-17)25-23-20-10-6-7-11-21(20)29-24(26-23)22(27-28-29)18-12-14-19(30-2)15-13-18/h3-16H,1-2H3,(H,25,26) |
InChI Key |
LZTNSOMQZXMKIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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